

Comparative Crystallographic Data of Dimethoxybenzaldehyde Isomers

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzaldehyde

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The following table summarizes the key crystallographic parameters for the six isomers of dimethoxybenzaldehyde, providing a quantitative basis for their comparison. All isomers crystallize in the monoclinic crystal system, yet exhibit distinct space groups and unit cell dimensions, reflecting the influence of the methoxy group positions on the crystal packing.



Isomer	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z
2,3- dimethox ybenzald ehyde	Monoclini c	P21/c	7.6152	15.5513	7.5891	115.883	4
2,4- dimethox ybenzald ehyde	Monoclini c	P21/c	15.1575	3.9638	14.6181	113.839	4
2,5- dimethox ybenzald ehyde	Monoclini c	P21/n	3.8780	11.5513	17.8153	91.808	4
2,6- dimethox ybenzald ehyde	Monoclini c	P21/c	8.641	7.940	12.597	108.08	4
3,4- dimethox ybenzald ehyde	Monoclini c	Pna2ı	15.908	7.737	6.818	90	4
3,5- dimethox ybenzald ehyde	Monoclini c	P21/c	11.450	7.859	18.847	93.33	8

Data for 2,3-, 2,4-, 2,5-, and 3,5-isomers sourced from Brugman et al., 2019.[1][2][3][4] Data for 2,6- and 3,4-isomers are as cited in the same publication.

A notable observation is that the 3,5-dimethoxybenzaldehyde isomer has two molecules in the asymmetric unit (Z'=2), while the others have one.[1] All the dimethoxybenzaldehyde molecules in the determined crystal structures are nearly planar.[1][2][3] However, the largest deviation



from the aromatic plane is observed in one of the methoxy groups of the **2,3-dimethoxybenzaldehyde** isomer.[1][2][3]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation from various solvent systems.[1] The specific methodologies for each isomer are as follows:

- **2,3-Dimethoxybenzaldehyde**: Colorless block-shaped crystals were obtained from a 1:1 mixture of a solution of the compound in isopropyl ether and heptane.[1]
- 2,4-Dimethoxybenzaldehyde: Colorless block-shaped crystals were grown from a 1:1 mixture of heptane and acetone.[1][2]
- 2,5-Dimethoxybenzaldehyde: Colorless needles were yielded from a mixture of heptane and acetone.[1]
- 3,5-Dimethoxybenzaldehyde: As this isomer tended to oil out from solution, crystals were grown by adding a few seed crystals to a saturated aqueous solution and cycling the temperature between 298 and 303 K over several weeks.[1][2]

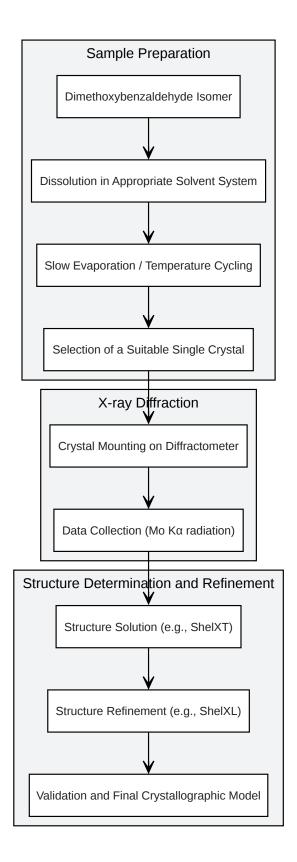
X-ray Data Collection and Structure Refinement

Data for the 2,3-, 2,4-, 2,5-, and 3,5-isomers were collected on a Bruker D8 Quest diffractometer with an APEX-II detector and a graphite monochromator using Mo K α radiation (λ = 0.71073 Å).[1] The structures were solved with the ShelXT program and refined with ShelXL.[1] Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizing the Crystallographic Workflow and Isomeric Comparison



To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.





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Caption: A generalized workflow for the X-ray crystallographic analysis of dimethoxybenzaldehyde isomers.



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Caption: A comparative overview of the crystallographic parameters for selected dimethoxybenzaldehyde isomers.

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